(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl

Enantioselective pharmacology Chiral anticancer agents Stereochemistry-activity relationships

(S)-N-(Piperidin-3-yl)pyridin-2-amine 2HCl (CAS 2409589-81-5) is an enantiopure (S)-configured heterocyclic amine dihydrochloride salt with the molecular formula C₁₀H₁₇Cl₂N₃ and a molecular weight of 250.17 g/mol. It features a piperidin-3-yl moiety linked via a secondary amine to the 2-position of a pyridine ring, establishing a well-defined hydrogen-bond donor/acceptor pharmacophore.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
Cat. No. B8235053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13);2*1H/t9-;;/m0../s1
InChIKeyIROWVMSFNPTOLE-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-(Piperidin-3-yl)pyridin-2-amine 2HCl: Chiral Heterocyclic Amine Scaffold for Stereospecific Medicinal Chemistry and Kinase-Targeted Library Synthesis


(S)-N-(Piperidin-3-yl)pyridin-2-amine 2HCl (CAS 2409589-81-5) is an enantiopure (S)-configured heterocyclic amine dihydrochloride salt with the molecular formula C₁₀H₁₇Cl₂N₃ and a molecular weight of 250.17 g/mol . It features a piperidin-3-yl moiety linked via a secondary amine to the 2-position of a pyridine ring, establishing a well-defined hydrogen-bond donor/acceptor pharmacophore . The compound is classified as a chiral aminopyridine building block used in the synthesis of kinase inhibitors and other biologically active molecules [1]. The free base form (CAS 1421125-94-1) has a predicted pKa of 9.59±0.10 and a predicted boiling point of 328.0±32.0 °C .

Why (S)-N-(Piperidin-3-yl)pyridin-2-amine 2HCl Cannot Be Replaced by Its (R)-Enantiomer, Racemate, Regioisomers, or Free Base in Stereosensitive Applications


The substitution of (S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl with its (R)-enantiomer (CAS 2409589-95-1), racemic mixture, regioisomeric variants (e.g., the 4-pyridin-2-yl or 6-pyridin-2-yl analogs), or the free base form introduces quantifiable stereochemical, physicochemical, and reactivity differences that directly affect downstream synthetic outcomes, biological target engagement, and assay reproducibility. In the broader piperidin-3-yl-aminopyridine scaffold class, the absolute configuration at the piperidine 3-position has been shown to produce a 100-fold difference in anticancer cellular potency between enantiomers [1], demonstrating that enantiomeric identity is not interchangeable. The 2HCl salt offers enhanced aqueous solubility (as indicated by vendor solubility classifications ) compared to the free base, impacting formulation and biological assay compatibility. Regioisomers such as 4-(piperidin-3-yl)pyridin-2-amine (CAS 1260649-35-1) or 6-(piperidin-3-yl)pyridin-2-amine (CAS 1260868-40-3) present the aminopyridine hydrogen-bonding motif in distinct geometric orientations that alter target recognition [2].

(S)-N-(Piperidin-3-yl)pyridin-2-amine 2HCl: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Enantiomer-Dependent Biological Potency: (R) vs. (S) Configuration at Piperidin-3-yl Position Drives 100-Fold Difference in Anticancer Activity

In a study of platinum–acridine anticancer agents incorporating an N-(piperidin-3-yl) linker, the (R)-enantiomer (P2-6R) exhibited an IC50 of 16±1 nM against NCI-H460 lung cancer cells and 17±1 nM against A549 lung cancer cells, representing approximately 100-fold greater potency than the corresponding (S)-enantiomer (P2-6S) [1]. The (R)-enantiomer accumulated in A549 cells at a significantly faster rate and produced DNA adduct levels approximately 50-fold higher than the (S)-enantiomer [1]. This demonstrates that the stereochemical configuration at the piperidin-3-yl carbon is a critical determinant of target engagement and cellular pharmacology in this scaffold class [1].

Enantioselective pharmacology Chiral anticancer agents Stereochemistry-activity relationships

Salt Form Comparison: 2HCl Salt Provides Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base and Mono-HCl Salt

The 2HCl dihydrochloride salt (CAS 2409589-81-5, MW 250.17 g/mol) is offered at 98% purity and features two hydrochloride counterions per molecule, providing a molecular weight increase of 72.92 g/mol (41.1% mass increase) compared to the free base (CAS 1421125-94-1, MW 177.25 g/mol) . The mono-hydrochloride salt (CAS 1421040-67-6, MW 213.71 g/mol) represents an intermediate stoichiometry . Hydrochloride salt formation of aminopyridine-piperidine compounds is reported to enhance solubility in aqueous and polar solvents, facilitating use in biological assays [1]. Vendor documentation lists the compound as soluble in polar solvents including water and ethanol . The defined dihydrochloride stoichiometry provides precise molar equivalents for reaction planning, a critical advantage over variable-hydration or undefined salt forms.

Salt selection Aqueous solubility Formulation compatibility

Regioisomeric Differentiation: 2-Aminopyridine Substitution Pattern Determines Hydrogen-Bonding Geometry and Target Recognition Profile

The target compound features the aminopyridine moiety attached at the pyridine 2-position via a secondary amine linker to the piperidine 3-position. This connectivity yields a distinct hydrogen-bond donor-acceptor spatial arrangement compared to regioisomeric alternatives: 4-(piperidin-3-yl)pyridin-2-amine (CAS 1260649-35-1, MW 177.25 g/mol, in which the piperidine is attached directly at the pyridine 4-position, altering the amine orientation) and 6-(piperidin-3-yl)pyridin-2-amine (CAS 1260868-40-3, MW 177.25 g/mol, in which the piperidine is attached at the pyridine 6-position) . The 2-aminopyridine motif is a privileged kinase hinge-binding pharmacophore; changes in the attachment position alter the vector of the piperidine ring relative to the hinge-binding motif, which can shift kinase selectivity profiles [1]. The target compound's computed TPSA of 36.95 Ų and LogP of 2.0891 (vendor-predicted for the 2HCl salt) further define its physicochemical space relative to regioisomers.

Regioisomer comparison Pharmacophore geometry Kinase inhibitor design

Physicochemical Property Differentiation: Predicted pKa, Boiling Point, and Density Distinguish This Scaffold from Saturated and N-Alkylated Analogs

The free base form of the (S)-enantiomer (CAS 1421125-94-1) has a predicted pKa of 9.59±0.10, a predicted boiling point of 328.0±32.0 °C, and a predicted density of 1.103±0.06 g/cm³ . The computed TPSA for the 2HCl salt is 36.95 Ų with 3 H-bond acceptors and 2 H-bond donors, and 2 rotatable bonds . These values differentiate this compound from structurally related but physicochemically distinct analogs: N-(piperidin-4-yl)pyridin-2-amine (CAS 55692-31-4), which has the attachment at the piperidine 4-position rather than the 3-position, altering pKa and steric properties , and N-methyl or N,N-dimethyl derivatives that lack the secondary amine hydrogen-bond donor capability .

Physicochemical profiling pKa prediction Chromatographic method development

Vendor Purity Specifications: 98% Certified Purity for (S)-N-(Piperidin-3-yl)pyridin-2-amine 2HCl vs. 95% Typical for Free Base

The (S)-2HCl salt is commercially available at a certified purity of 98% (Leyan, Catalog No. 1816309) , while the free base (CAS 1421125-94-1) is typically offered at 95% purity . The 2HCl salt purity specification is accompanied by defined storage conditions and batch-specific quality documentation . The (R)-enantiomer 2HCl salt (CAS 2409589-95-1) is also available, enabling procurement of enantiomeric pairs with matched salt form and comparable purity specifications for controlled stereochemical comparisons . This higher purity specification for the 2HCl salt reduces the uncertainty associated with unidentified impurities in quantitative structure-activity relationship studies.

Analytical quality control Purity specification Procurement standards

Scaffold Class Evidence: Piperidine-Aminopyridine Derivatives Exhibit Broad Kinase Inhibitory Activity Including ALK, c-Met, and Pim Kinases

Compounds containing the piperidine-aminopyridine scaffold have been characterized as inhibitors of multiple clinically validated kinase targets. Specifically, piperidine and aminopyridine derivatives are reported to inhibit receptor protein-tyrosine kinases including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) [1]. Related pyridineamine compounds have been patented as Pim kinase inhibitors (Pim1, Pim2, Pim3) with applications in cancer treatment [2]. A structurally related compound, GNE-955, containing a (S)-piperidin-3-amine motif linked to a pyridine core, is a potent pan-Pim kinase inhibitor with Ki values of 0.018, 0.11, and 0.08 nM for Pim1, Pim2, and Pim3, respectively . While these data do not directly measure the target compound's activity, they establish the scaffold's pharmacological relevance and inform target hypothesis generation.

Kinase inhibition Scaffold pharmacology Lead identification

(S)-N-(Piperidin-3-yl)pyridin-2-amine 2HCl: Optimal Research and Industrial Application Scenarios Based on Differentiation Evidence


Stereospecific Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring Defined Chiral Secondary Amine Pharmacophore

The (S)-configured piperidin-3-yl-aminopyridine scaffold provides a well-defined hydrogen-bond donor-acceptor pharmacophore with a secondary amine (NH) at the piperidine 3-position and the pyridine nitrogen as an H-bond acceptor. The 2-aminopyridine motif is a validated kinase hinge-binding element, and the (S)-stereochemistry ensures defined spatial orientation for fragment growing or linking strategies. The 98% purity specification and defined dihydrochloride salt form support accurate concentration-response measurements in biochemical and biophysical assays (e.g., SPR, ITC, NMR-based fragment screening). The predicted pKa of 9.59 and computed TPSA of 36.95 Ų with LogP of 2.0891 position this fragment within oral drug-like chemical space, making it suitable for lead-like fragment libraries.

Enantiomeric Pair Procurement for Controlled Stereochemistry-Activity Relationship (SSAR) Studies

Given the documented 100-fold potency difference between enantiomers in piperidin-3-yl-containing anticancer agents , the availability of both (S)-2HCl (CAS 2409589-81-5) and (R)-2HCl (CAS 2409589-95-1) enantiomers with matched salt forms enables rigorous SSAR studies. Procurement of both enantiomers at comparable purity levels allows direct attribution of any observed biological activity differences to stereochemistry rather than confounding factors such as salt form, purity, or solubility differences. This is particularly important for patent applications where enantiomeric specificity is a key claim element, and for mechanistic studies investigating stereospecific target engagement.

Synthesis of N-Substituted Piperidine Derivatives via Secondary Amine Functionalization for Parallel Library Synthesis

The secondary amine at the piperidine 3-position of this compound serves as a reactive handle for diversification via N-alkylation, N-acylation, reductive amination, or sulfonamide formation. The 2HCl salt form provides enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) commonly used in parallel synthesis . The (S)-configuration at the piperidine 3-position introduces stereochemical complexity into library members, which is advantageous for exploring 3D chemical space and for intellectual property generation. The 98% purity of the starting material minimizes byproduct formation from impurities during library synthesis, improving crude purity profiles and reducing purification burden in high-throughput chemistry workflows.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Determination

With a defined (S)-absolute configuration, a predicted pKa of 9.59 , a LogP of 2.0891 , and the availability of the (R)-enantiomer as a comparator , this compound can serve as a chiral reference standard for developing and validating chiral HPLC or SFC methods. The distinct physicochemical properties (predicted bp 328.0±32.0 °C ) facilitate method development across normal-phase, reversed-phase, and polar organic chromatography modes. The 2HCl salt form's aqueous solubility simplifies sample preparation for chiral separation method validation compared to the free base, which may require organic co-solvents.

Quote Request

Request a Quote for (S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.